molecular formula C18H19N3O2 B1678200 Nerisopam CAS No. 102771-12-0

Nerisopam

Cat. No. B1678200
Key on ui cas rn: 102771-12-0
M. Wt: 309.4 g/mol
InChI Key: WWQDEXGFYVSTCX-UHFFFAOYSA-N
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Patent
US04614740

Procedure details

26.6 g (0.078 mole) of 1-(4-nitrophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine are suspended in 540 ml of dimethylformamide, 2 g of 10% palladium on bone coal catalyst are suspended in 60 ml of dimethylformamide and added to the previous suspension. The reaction mixture is stirred vigorously at room temperature, under hydrogen. The reduction terminates in about 15 hours. Then the catalyst is filtered off, the filtrate is clarified with activated carbon and evaporated in vacuo. The crystalline residue is boiled with 250 ml of ethanol for one hour. Then it is cooled, the crystals are filtered off, washed twice with 30 ml of ethanol each and dried at 80° to 100° C.
Name
1-(4-nitrophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:16]3[CH:17]=[C:18]([O:23][CH3:24])[C:19]([O:21][CH3:22])=[CH:20][C:15]=3[CH2:14][C:13]([CH3:25])=[N:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O>CN(C)C=O.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:16]3[CH:17]=[C:18]([O:23][CH3:24])[C:19]([O:21][CH3:22])=[CH:20][C:15]=3[CH2:14][C:13]([CH3:25])=[N:12][N:11]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
1-(4-nitrophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
Quantity
26.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN=C(CC2=C1C=C(C(=C2)OC)OC)C
Step Two
Name
Quantity
540 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred vigorously at room temperature, under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the previous suspension
FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WAIT
Type
WAIT
Details
The crystalline residue is boiled with 250 ml of ethanol for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then it is cooled
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
WASH
Type
WASH
Details
washed twice with 30 ml of ethanol each and
CUSTOM
Type
CUSTOM
Details
dried at 80° to 100° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
NC1=CC=C(C=C1)C1=NN=C(CC2=C1C=C(C(=C2)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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